molecular formula C11H14N2O5S B7413327 2-[(3-Methoxyazetidin-1-yl)sulfonylamino]benzoic acid

2-[(3-Methoxyazetidin-1-yl)sulfonylamino]benzoic acid

Cat. No.: B7413327
M. Wt: 286.31 g/mol
InChI Key: ZSQNCDWDMOBLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxyazetidin-1-yl)sulfonylamino]benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonylamino group and a methoxyazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyazetidin-1-yl)sulfonylamino]benzoic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Sulfonylation: The azetidine derivative is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.

    Coupling with Benzoic Acid: The final step involves coupling the sulfonylated azetidine with benzoic acid derivatives under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyazetidin-1-yl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the sulfonylamino group.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

2-[(3-Methoxyazetidin-1-yl)sulfonylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyazetidin-1-yl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the methoxyazetidine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Methoxyazetidin-1-yl)sulfonylamino]benzoic acid derivatives: Compounds with variations in the substituents on the benzoic acid or azetidine ring.

    Sulfonylamino benzoic acids: Compounds with different substituents on the sulfonylamino group.

    Methoxyazetidine derivatives: Compounds with different substituents on the azetidine ring.

Uniqueness

This compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the methoxyazetidine and sulfonylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-[(3-methoxyazetidin-1-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-18-8-6-13(7-8)19(16,17)12-10-5-3-2-4-9(10)11(14)15/h2-5,8,12H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQNCDWDMOBLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.